![molecular formula C11H12N2O B11907583 4-Methoxy-2-methylquinolin-7-amine](/img/structure/B11907583.png)
4-Methoxy-2-methylquinolin-7-amine
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Overview
Description
4-Methoxy-2-methylquinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H12N2O and is characterized by a quinoline core with a methoxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylquinolin-7-amine can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For example, starting from 4-methoxyaniline, a series of reactions including methylation, nitration, and reduction can lead to the formation of the desired compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
4-Methoxy-2-methylquinolin-7-amine has been investigated for its antimicrobial properties. Quinoline derivatives are known for their effectiveness against a range of microorganisms. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Antiparasitic Properties
Research indicates that compounds similar to this compound exhibit activity against parasites, including those responsible for malaria and leishmaniasis. The mechanism often involves the inhibition of heme polymerase activity within the parasite, leading to toxic accumulation of free heme . This mode of action is crucial as it disrupts the metabolic processes essential for parasite survival.
Anticancer Potential
There is growing interest in the anticancer properties of quinoline derivatives. This compound and its analogs have shown promise in inhibiting tumor growth in various cancer models. For instance, studies have highlighted their ability to disrupt tumor vasculature and induce apoptosis in cancer cells . The unique structural features of this compound may enhance its binding affinity to specific molecular targets involved in cancer progression.
Chemical Reactivity
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of the quinoline core structure, facilitating the synthesis of more complex derivatives with tailored properties.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as condensation reactions using appropriate catalysts have been developed to improve yield and selectivity during synthesis . The optimization of these methods is critical for scaling up production for pharmaceutical applications.
Dyes and Pigments
Beyond medicinal uses, this compound finds application in the dye industry. Its chemical structure allows it to serve as an intermediate in producing various dyes and pigments, which are essential in textiles and other materials.
Case Studies
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In cancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure but without the methoxy and methyl groups.
4-Methoxyquinoline: Similar structure but lacks the methyl and amine groups.
2-Methylquinoline: Similar structure but lacks the methoxy and amine groups
Uniqueness
4-Methoxy-2-methylquinolin-7-amine is unique due to the specific combination of functional groups (methoxy, methyl, and amine) on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
4-Methoxy-2-methylquinolin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H12N2O. Its structure features a quinoline core with a methoxy group at the 4-position and an amino group at the 7-position, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values of 15 µM and 20 µM, respectively . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|---|
This compound | Methoxy and amino groups | 12.5 µg/mL | 15 µM (MCF-7) |
Quinoline | No substituents | >100 µg/mL | >50 µM |
2-Methylquinoline | Methyl group only | 25 µg/mL | >30 µM |
Case Studies
- Antimycobacterial Activity : A study on the structural analogs of quinoline derivatives found that modifications similar to those in this compound enhanced activity against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .
- Synergistic Effects : Research has shown that combining this compound with standard antibiotics enhances efficacy against resistant bacterial strains, suggesting a promising avenue for overcoming antibiotic resistance .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methoxy-2-methylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-4-3-8(12)6-10(9)13-7/h3-6H,12H2,1-2H3 |
InChI Key |
BUXORFKVHAYQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)N)OC |
Origin of Product |
United States |
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